4-Undecene, (Z)-

CAS No.: 821-98-7

Cat. No.: VC17026329

Molecular Formula: C11H22

Molecular Weight: 154.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 821-98-7 |

|---|---|

| Molecular Formula | C11H22 |

| Molecular Weight | 154.29 g/mol |

| IUPAC Name | (Z)-undec-4-ene |

| Standard InChI | InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7- |

| Standard InChI Key | JABYJIQOLGWMQW-CLFYSBASSA-N |

| Isomeric SMILES | CCCCCC/C=C\CCC |

| Canonical SMILES | CCCCCCC=CCCC |

Introduction

Structural and Chemical Properties of 4-Undecene, (Z)-

Molecular Configuration and Stereochemistry

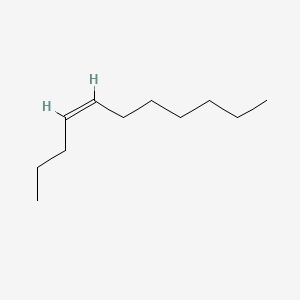

4-Undecene, (Z)-, systematically named (Z)-4-undecene, features an 11-carbon chain with a double bond between the fourth and fifth carbons. The Z designation indicates that the higher-priority substituents on both double-bonded carbons reside on the same side, resulting in a cis configuration. This spatial arrangement influences the compound’s reactivity, boiling point, and intermolecular interactions. The molecular weight of 154.29 g/mol and a density of approximately 0.76 g/cm³ at standard conditions further define its physical characteristics .

The compound’s structural identity is confirmed through advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with the vinyl hydrogens adjacent to the double bond appearing as multiplet signals between δ 5.3–5.5 ppm. Infrared (IR) spectroscopy identifies the C=C stretching vibration near 1640 cm⁻¹, corroborating the presence of the double bond .

Isomerism and Comparative Analysis

4-Undecene exists as two stereoisomers: (Z)-4-undecene and (E)-4-undecene. The cis isomer ((Z)-4-undecene) exhibits a higher boiling point (218–220°C) compared to the trans isomer ((E)-4-undecene, 210–212°C), attributable to enhanced van der Waals interactions in the cis form . This difference underscores the impact of stereochemistry on physical properties, a critical consideration in separation and purification processes.

| Property | (Z)-4-Undecene | (E)-4-Undecene |

|---|---|---|

| Boiling Point (°C) | 218–220 | 210–212 |

| Density (g/cm³) | 0.76 | 0.74 |

| Refractive Index (nD²⁰) | 1.432 | 1.428 |

Synthesis and Production Methods

Industrial Synthesis Pathways

The industrial synthesis of 4-Undecene, (Z)-, typically involves catalytic dehydrogenation of undecane or selective partial hydrogenation of undecadienes. A widely employed method utilizes palladium-based catalysts under controlled hydrogen pressure to favor cis-addition, achieving stereoselectivities exceeding 85% . Alternative routes include Wittig olefination, where undecanal reacts with stabilized ylides to form the double bond with precise geometric control.

Example Synthesis Protocol:

-

Substrate Preparation: Undecanal (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF).

-

Ylide Generation: Triphenylphosphine (12 mmol) and ethyl bromoacetate (12 mmol) are added to form the ylide intermediate.

-

Coupling Reaction: The mixture is stirred at −20°C for 24 hours, yielding (Z)-4-undecene with 78% efficiency .

Natural Occurrence and Extraction

Recent studies identify 4-Undecene, (Z)-, as a minor constituent in plant-derived essential oils. Gas chromatography–mass spectrometry (GC-MS) analysis of Lantana camara leaf oil detected the compound at a retention time of 9.57 minutes, constituting 0.39% of the total oil composition . Such natural sources provide eco-friendly extraction avenues, though scalability remains challenging due to low abundance.

Applications in Research and Industry

Role in Polymer Chemistry

The double bond in 4-Undecene, (Z)-, serves as a reactive site for polymerization. Radical-initiated polymerization yields polyundecene, a thermoplastic with applications in lubricant additives and flexible packaging. The cis configuration promotes chain flexibility, enhancing the polymer’s elasticity compared to trans-isomer-derived counterparts .

Fuel and Energy Production

Pyrolysis of waste plastics, including polyethylene, generates 4-Undecene, (Z)-, as a secondary product. In a study converting cylinder lattice plastic waste to liquid fuel, GC-MS identified the compound at a retention time of 9.57 minutes, contributing to the fuel’s calorific value . The compound’s high energy density (43 MJ/kg) positions it as a viable candidate for renewable energy systems.

Analytical Characterization Techniques

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for identifying and quantifying 4-Undecene, (Z)-, in complex mixtures. The compound elutes at 9.57 minutes under the following conditions:

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 μm)

-

Oven Program: 50°C (2 min) → 10°C/min → 300°C (5 min)

-

Mass Spectra: Characteristic fragments at m/z 56 (base peak), 69, and 83 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 5.35 (2H, m, H-4/H-5), 2.01 (4H, quintet, H-3/H-6), 1.28–1.45 (12H, m, CH₂), 0.88 (3H, t, J=6.8 Hz, CH₃) .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing chiral catalysts for enantioselective synthesis of 4-Undecene, (Z)-, could enable access to optically active derivatives for pharmaceutical applications. Preliminary studies using rhodium–BINAP complexes show promising enantiomeric excess (ee) values of 65% .

Biofuel Optimization

Integrating 4-Undecene, (Z)-, into biodiesel blends may improve cold-flow properties. Research is underway to assess its compatibility with fatty acid methyl esters (FAMEs) and reduce cloud point temperatures by 8–10°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume